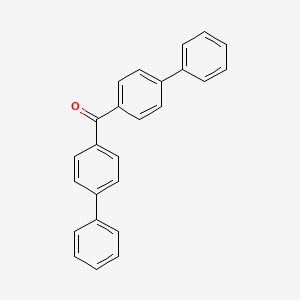

4,4'-Diphenylbenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-phenylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O/c26-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQHCGWCUVLPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281360 | |

| Record name | 4,4'-Diphenylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3478-90-8 | |

| Record name | 4-Biphenylyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diphenylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Diphenylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylbenzophenone: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Phenylbenzophenone, a significant organic compound in industrial and research settings. It is intended for researchers, chemists, and professionals in drug development and materials science, offering insights into its properties, synthesis, mechanisms of action, and key applications.

A Note on Nomenclature: Identifying the Core Compound

The topic specified, "4,4'-Diphenylbenzophenone," presents a degree of chemical ambiguity. A systematic name would typically denote two phenyl substituents on the benzophenone core. However, the most prominent and commercially significant compound closely related to this name is 4-Phenylbenzophenone . This compound, featuring a single phenyl group at the 4-position of one of the benzophenone's phenyl rings, is widely recognized by its CAS number 2128-93-0 . This guide will focus on this specific molecule, also known by synonyms such as 4-Benzoylbiphenyl.[1][2][3][4]

Core Chemical and Physical Properties

4-Phenylbenzophenone is a crystalline solid at room temperature, typically appearing as a white to pale yellow or beige powder.[1][3][5] Its biphenyl moiety significantly influences its physical properties, contributing to a higher melting point and lower volatility compared to unsubstituted benzophenone. The compound is characterized by its low solubility in water but is soluble in organic solvents like ethanol, acetone, and chloroform.[1][4]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 2128-93-0 | [1][2][6] |

| Molecular Formula | C₁₉H₁₄O | [1][2][5] |

| Molecular Weight | 258.32 g/mol | [2][5] |

| Appearance | White to off-white/beige crystalline powder | [3][4][5] |

| Melting Point | 99-103 °C | [5] |

| Boiling Point | 419-420 °C | [5] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone. | [1][3] |

| LogP | 4.7 (at 35 °C) | [4] |

Synthesis of 4-Phenylbenzophenone

The most common and industrially viable method for synthesizing 4-Phenylbenzophenone is through the Friedel-Crafts acylation of biphenyl with benzoyl chloride.[4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Causality in Synthesis Protocol:

The choice of a Friedel-Crafts reaction is logical due to the high electron density of the biphenyl ring system, which makes it susceptible to electrophilic attack. Benzoyl chloride provides the necessary acylium ion precursor. The Lewis acid catalyst is crucial as it coordinates with the benzoyl chloride, generating a highly reactive electrophilic acylium ion, which then attacks the biphenyl ring. The reaction is typically performed in an inert solvent to control the reaction temperature and facilitate stirring. An aqueous workup is necessary to quench the catalyst and separate the organic product.

Experimental Protocol: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 4-Phenylbenzophenone.

Core Applications & Mechanisms of Action

4-Phenylbenzophenone's utility stems from its unique photochemical properties, making it a valuable component in several industrial applications.

Photoinitiator for UV Curing

The primary application of 4-Phenylbenzophenone is as a Type II photoinitiator for the free-radical polymerization of unsaturated resins, such as acrylates, upon exposure to UV light.[5][6] It is particularly favored in UV-curable inks and coatings for food packaging due to its low odor profile.[6]

Mechanism of Action: As a Type II photoinitiator, 4-Phenylbenzophenone does not generate radicals on its own. Instead, upon absorbing UV radiation (a process known as photoexcitation), it transitions to an excited triplet state. This excited molecule then abstracts a hydrogen atom from a synergist, typically a tertiary amine, which is added to the formulation. This hydrogen abstraction process generates a reactive free radical on the amine synergist, which then initiates the polymerization of the acrylate monomers.

Caption: Mechanism of Type II photoinitiation.

UV Filter and Stabilizer

The same structural features that allow 4-Phenylbenzophenone to function as a photoinitiator also enable it to absorb harmful UV radiation.[1][5] This property is exploited in its use as a UV filter in cosmetics and sunscreens to protect the skin.[5] It is also incorporated into plastics and coatings as a UV stabilizer to prevent photodegradation and extend the lifespan of products exposed to sunlight.[5]

Intermediate in Organic Synthesis

4-Phenylbenzophenone serves as a valuable building block in organic synthesis. It is notably used as an intermediate in the production of certain pharmaceuticals.[4][5] For example, it is a precursor in the synthesis of the antifungal drug bifonazole.[4]

Analytical Characterization

The identity and purity of 4-Phenylbenzophenone are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.2-7.9 ppm), corresponding to the 14 aromatic protons on the three phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the ketone carbonyl carbon (typically δ > 190 ppm) and a series of signals for the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an aromatic ketone is expected around 1650-1670 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretching will also be present.[2]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a solvent like ethanol will show strong absorbance in the UV region, which is indicative of the π-π* transitions within the extensive conjugated aromatic system. This absorbance is the basis for its function as a UV filter.

Safety and Handling

While some sources indicate that 4-Phenylbenzophenone does not meet GHS hazard criteria, it is prudent to handle it with the care afforded to all laboratory chemicals.[2]

-

Handling: Use with adequate ventilation and minimize dust generation.[3] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

-

First Aid:

-

Skin Contact: Wash the affected area with soap and water.[3]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[3]

-

Inhalation: Move the individual to fresh air.[3]

-

Ingestion: If conscious, rinse mouth with water. Do not induce vomiting.[3] In all cases of exposure, seek medical attention if irritation or discomfort persists.[3]

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75040, 4-Benzoylbiphenyl. Retrieved from [Link]

-

Tintoll. (n.d.). 4-phenyl benzophenone CAS No. 2128-93-0. Retrieved from [Link]

-

ChemRxiv. (2025). A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Retrieved from [Link]

-

ChemBK. (2024). 4-Phenyl Benzophenone. Retrieved from [Link]

-

NIST. (n.d.). Methanone, [1,1'-biphenyl]-4-ylphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. CAS 2128-93-0: 4-Phenylbenzophenone | CymitQuimica [cymitquimica.com]

- 2. 4-Benzoylbiphenyl | C19H14O | CID 75040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Phenylbenzophenone(2128-93-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-phenyl benzophenone CAS No. 2128-93-0 | Tintoll [uvabsorber.com]

An In-Depth Technical Guide to the Molecular Structure of 4,4'-Diphenylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 4,4'-Diphenylbenzophenone, a diaryl ketone with a unique substitution pattern. While direct structural and spectroscopic data for this specific molecule is limited in publicly available literature, this document synthesizes information from its synthesis and provides expert analysis based on closely related and well-characterized benzophenone analogues. This approach allows for a robust understanding of its core structural features, predicted spectroscopic characteristics, and potential applications in research and development.

Core Molecular Structure and Nomenclature

This compound, systematically named Biphenyl-4,4'-diylbis(phenyl-methanone) , is an aromatic ketone. Its structure is characterized by a central carbonyl group (C=O) bonded to two biphenyl moieties at the 4 and 4' positions. This arrangement results in a highly conjugated system, which significantly influences its chemical and physical properties.

Key Structural Features:

-

Chemical Formula: C₂₅H₁₈O

-

Molecular Weight: 334.41 g/mol

-

Core Scaffold: A central ketone group.

-

Substituents: Two phenyl groups attached to the para-positions of the two phenyl rings of the benzophenone core. This creates a biphenyl system on both sides of the carbonyl group.

The presence of the extended π-system across the biphenyl groups is expected to result in significant electronic delocalization, impacting the molecule's reactivity, photophysical properties, and potential for intermolecular interactions.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through a carbonylative Suzuki coupling reaction. This method is a powerful tool for the formation of aryl ketones.

A reported synthesis involves the palladium-catalyzed cross-coupling of 4,4'-diiodobiphenyl with phenylboronic acid under a carbon monoxide atmosphere[1]. The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of CO, transmetalation, and reductive elimination.

Experimental Protocol: Carbonylative Suzuki Coupling for the Synthesis of Biphenyl-4,4'-diylbis(phenyl-methanone)[1]

-

Catalyst Preparation: An N-heterocyclic carbene (NHC)-palladium complex is synthesized by reacting N,N'-dimethyl imidazolium iodide with palladium acetate.

-

Reaction Setup: In a reaction vessel, 4,4'-diiodobiphenyl, phenylboronic acid, a base (e.g., K₂CO₃), the NHC-Pd complex catalyst, and a suitable solvent (e.g., anisole) are combined.

-

Carbon Monoxide Atmosphere: The reaction is carried out under a balloon of carbon monoxide (1 atm).

-

Reaction Conditions: The mixture is heated (e.g., at 80°C) and stirred for a specified period (e.g., 24 hours).

-

Workup and Purification:

-

The palladium complex is removed by filtration.

-

The reaction mixture is diluted with water and an organic solvent (e.g., CH₂Cl₂).

-

The organic layer is extracted, dried over sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

Causality in Experimental Choices:

-

Catalyst: The use of an NHC-palladium complex is crucial as NHC ligands are known for their strong σ-donating properties and steric bulk, which enhance the stability and activity of the palladium catalyst in cross-coupling reactions.

-

Carbon Monoxide: CO serves as the source of the carbonyl group in the final ketone product. The use of a balloon maintains a positive pressure of CO to ensure its availability throughout the reaction.

-

Base: The base is required to activate the boronic acid for the transmetalation step in the Suzuki coupling cycle.

-

Solvent: Anisole is a high-boiling point ether that is suitable for reactions requiring elevated temperatures.

Diagram of the Synthetic Pathway

Caption: Synthesis of this compound via Carbonylative Suzuki Coupling.

Predicted Spectroscopic and Structural Properties

Due to the lack of published experimental data for this compound, its spectroscopic properties can be predicted by comparison with related benzophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons. The signals for the biphenyl protons will likely appear as multiplets in the aromatic region (approximately 7.0-8.0 ppm). The symmetry of the molecule would simplify the spectrum to some extent compared to an unsymmetrical derivative.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically around 195 ppm for diaryl ketones). Multiple signals will be present in the aromatic region (120-140 ppm) corresponding to the different carbon environments in the biphenyl moieties.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, expected in the range of 1640-1660 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of 334.41. Fragmentation patterns would likely involve the loss of phenyl and biphenyl fragments.

Crystal Structure

The solid-state structure of this compound is anticipated to adopt a non-planar conformation due to steric hindrance between the bulky biphenyl groups. The dihedral angles between the phenyl rings of the biphenyl units and the central carbonyl plane will be a key determinant of the overall molecular shape and packing in the crystal lattice.

Applications and Relevance to Drug Development

The benzophenone scaffold is a well-established pharmacophore found in numerous biologically active molecules and marketed drugs.[2][3] Benzophenone derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2]

The unique structural features of this compound, particularly the extended aromatic system, make it an interesting candidate for several applications:

-

Scaffold for Medicinal Chemistry: The rigid and sterically defined structure of this compound can serve as a scaffold for the design of novel therapeutic agents. The biphenyl moieties can be further functionalized to modulate biological activity and pharmacokinetic properties.

-

Photophysical Probes: The conjugated system suggests potential applications as a photophysical probe, similar to other benzophenone derivatives.

-

Material Science: The rigid, aromatic nature of the molecule could be of interest in the development of organic electronic materials.

The related compound, 4,4'-dihydroxybenzophenone, is a known precursor in the synthesis of nonsteroidal antiestrogen drugs like tamoxifen and raloxifene analogues, highlighting the importance of the benzophenone core in drug discovery.[4]

Comparative Data of Benzophenone Analogues

To provide a contextual understanding, the following table summarizes key properties of related benzophenone derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Application |

| This compound | C₂₅H₁₈O | 334.41 | Not reported | Research intermediate |

| 4,4'-Dihydroxybenzophenone | C₁₃H₁₀O₃ | 214.22 | 213-215 | UV stabilizer, precursor for polymers and pharmaceuticals[5] |

| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 107.5-108.5 | Precursor to PEEK polymer[6] |

| 4,4'-Dimethoxybenzophenone | C₁₅H₁₄O₃ | 242.27 | 141-143 | Photoinitiator, UV filter |

Conclusion

References

-

Wikipedia. 4,4'-Dihydroxybenzophenone. [Link]

- Lee, D. H., Hahn, J. T., & Jung, D. I. (2013). Synthesis of Biphenyl-4,4'-diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry, 25(18), 10431-10433.

- Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1817.

-

Wikipedia. 4,4'-Difluorobenzophenone. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4,4'-Dihydroxybenzophenone - Wikipedia [en.wikipedia.org]

- 6. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Photophysical Properties of 4,4'-Diphenylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4,4'-diphenylbenzophenone. While specific experimental data for this compound is not extensively available in the current literature, this document synthesizes information from closely related benzophenone derivatives and fundamental principles of photochemistry to offer a predictive analysis of its behavior. The guide covers the expected ultraviolet-visible absorption, fluorescence, and phosphorescence characteristics, including discussions on solvent effects and potential quantum yields. Detailed experimental protocols for the synthesis and complete photophysical characterization of this compound are provided to enable researchers to generate the necessary empirical data. This document is intended to serve as a foundational resource for scientists interested in utilizing or further investigating the unique photophysical attributes of this aromatic ketone.

Introduction

Benzophenone and its derivatives are a cornerstone in the field of photochemistry, widely recognized for their utility as photosensitizers, UV-curing agents, and probes for spectroscopic studies. Their rich photophysical behavior, characterized by efficient intersystem crossing to the triplet state, has made them invaluable tools in both fundamental research and industrial applications. This compound, a derivative featuring phenyl substitutions at the para positions of both phenyl rings, presents an intriguing subject for photophysical investigation. The extended π-conjugation introduced by the additional phenyl groups is expected to significantly modulate its electronic and photophysical properties compared to the parent benzophenone molecule.

This guide aims to provide a detailed theoretical framework and practical experimental guidance for the study of this compound. By understanding its light-absorbing and emitting properties, researchers can unlock its potential in areas such as photocatalysis, materials science, and as a structural motif in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the formation of diaryl ketones. A common and effective approach is the Friedel-Crafts acylation.

2.1. Friedel-Crafts Acylation Route

This method involves the reaction of a substituted benzoyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of this compound, 4-phenylbenzoyl chloride would be reacted with biphenyl.

-

Reaction Scheme: 4-phenylbenzoyl chloride + Biphenyl + AlCl₃ → this compound + HCl

A detailed experimental protocol for a similar synthesis of 4,4'-difluorobenzophenone is available and can be adapted for this purpose[1]. The synthesis of 4,4'-dihydroxybenzophenone has also been well-documented and can provide further insights into the reaction conditions for related benzophenone derivatives[2][3].

Expected Photophysical Properties

The photophysical properties of aromatic ketones are dictated by the nature of their lowest excited singlet (S₁) and triplet (T₁) states, which are typically of n→π* or π→π* character. The relative energies of these states are highly sensitive to the molecular structure and the surrounding solvent environment[4].

3.1. UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions due to the extensive aromatic system. Compared to benzophenone, which exhibits a prominent π→π* band around 250 nm and a weaker, solvent-sensitive n→π* band around 340 nm, the absorption bands of this compound are anticipated to be red-shifted (bathochromic shift) and more intense. This is a direct consequence of the extended conjugation lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Expected UV-Vis Absorption Characteristics of this compound in Various Solvents

| Solvent | Expected λmax (n→π) (nm) | Expected λmax (π→π) (nm) | Rationale for Solvent Shift |

| Hexane (Non-polar) | ~340-350 | ~280-300 | Minimal solvent interaction. |

| Ethanol (Polar, Protic) | Blue-shifted | Red-shifted | Hydrogen bonding stabilizes the n-orbital, increasing the n→π* transition energy. The more polar excited π* state is stabilized, decreasing the π→π* transition energy. |

| Acetonitrile (Polar, Aprotic) | Slightly blue-shifted | Slightly red-shifted | Dipole-dipole interactions will lead to shifts, but less pronounced than in protic solvents. |

Note: The values presented in this table are estimations based on the known behavior of benzophenone derivatives and require experimental verification. For comparison, the absorption spectrum of 4,4'-dihydroxybenzophenone in chloroform shows a maximum at 283 nm with a molar absorptivity of 15200 L·mol⁻¹·cm⁻¹[5]. The photolysis of 4,4'-diazidobenzophenone in dichloromethane also provides insights into the UV-Vis spectral changes of related compounds upon irradiation[6].

3.2. Luminescence: Fluorescence and Phosphorescence

A Jablonski diagram illustrates the electronic and photophysical pathways following light absorption.

Figure 1: A simplified Jablonski diagram illustrating the key photophysical processes.

Benzophenones are known for their very low fluorescence quantum yields at room temperature due to highly efficient intersystem crossing from the S₁ state to the triplet manifold[4][7].

3.2.1. Fluorescence

The fluorescence of this compound is expected to be weak. The emission wavelength will be solvent-dependent, with polar solvents generally causing a red shift in the fluorescence spectrum due to the stabilization of the more polar excited state[8].

3.2.2. Phosphorescence

A key characteristic of benzophenones is their prominent phosphorescence at low temperatures (e.g., 77 K in a rigid matrix)[9][10]. This emission originates from the radiative decay of the T₁ state to the S₀ ground state. The phosphorescence spectrum is typically structured and appears at longer wavelengths compared to the fluorescence. The lifetime of the phosphorescence can range from milliseconds to seconds[11]. For benzophenone, the phosphorescence lifetime is around 1 ms at 77 K[11]. The introduction of phenyl groups in this compound might influence the triplet state lifetime.

3.3. Quantum Yields

The fluorescence quantum yield (Φf) is expected to be very low, likely less than 0.01 in most solvents at room temperature. Conversely, the phosphorescence quantum yield (Φp) at low temperatures is anticipated to be significant, reflecting the high efficiency of intersystem crossing. The quantum yield of intersystem crossing (ΦISC) for benzophenone is near unity, and a similarly high value is expected for this compound.

Experimental Protocols

To empirically determine the photophysical properties of this compound, a series of standardized spectroscopic experiments should be performed.

4.1. UV-Vis Absorption Spectroscopy

Figure 2: Workflow for UV-Vis absorption spectroscopy.

-

Solution Preparation: Prepare a stock solution of accurately weighed this compound in a high-purity spectroscopic grade solvent. Prepare a series of dilutions to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum against a solvent blank in a 1 cm path length quartz cuvette.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) for each electronic transition. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

4.2. Fluorescence Spectroscopy

Figure 3: Workflow for fluorescence spectroscopy.

-

Solution Preparation: Prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Emission Spectrum: Excite the sample at the λmax of its lowest energy absorption band and record the emission spectrum.

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

4.3. Phosphorescence Spectroscopy

-

Sample Preparation: Prepare a solution of the compound in a solvent that forms a clear glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran).

-

Instrumentation: Use a spectrofluorometer equipped with a low-temperature accessory (liquid nitrogen Dewar) and a phosphorescence mode (which uses a chopped excitation source and delayed detection).

-

Measurement: Cool the sample to 77 K. Record the phosphorescence emission spectrum and the phosphorescence decay curve.

-

Data Analysis: Determine the phosphorescence emission maximum (λp) and the phosphorescence lifetime (τp) by fitting the decay curve to an exponential function.

Conclusion

While direct experimental data on the photophysical properties of this compound are scarce, this guide provides a robust predictive framework based on the well-established behavior of related benzophenone derivatives. The extended π-conjugation in this compound is expected to lead to red-shifted absorption and emission spectra compared to benzophenone. The compound is anticipated to exhibit weak fluorescence and strong, long-lived phosphorescence at low temperatures, consistent with efficient intersystem crossing. The detailed experimental protocols provided herein offer a clear pathway for researchers to empirically determine these properties and to further explore the potential of this intriguing molecule in various scientific and technological domains.

References

-

Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences, 90(4), 727-33. [Link]

-

Francener, C., Miranda-Salinas, H., Franca, L. G., & Monkman, A. (2023). A Fresh Perspective on the Photophysics of Benzophenone. ResearchGate. [Link]

- Google Patents. (2013). Synthesis method of 4, 4'-dihydroxy benzophenone. CN103342634A.

-

Tahmassebi, D. C. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research. [Link]

- de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency.

-

Chatterjee, T., & Ravi, V. K. (2017). Revisit of 4,4′-Diaminodiphenyl Sulfone Photophysics in Different Solvents. The Journal of Physical Chemistry A, 121(34), 6341–6352. [Link]

-

Yilmaz, I., & Senturk, M. (2018). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A. [Link]

-

Scarlat, R., & Airinei, A. (2010). UV-Vis spectral changes during photolysis of 4,4'-diazidobenzophenone in dichloromethane solution. ResearchGate. [Link]

-

Su, Y., et al. (2023). Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions. Chemical Communications, 59, 1525-1528. [Link]

- Berlman, I. B. (1971).

-

Suzuki, K., et al. (2002). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a CCD detector. Physical Chemistry Chemical Physics, 4(23), 5575-5581. [Link]

- Anbu Srinivasan, P., & Suganthi, M. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry, 20(3), 1775-1780.

-

Yang, C., et al. (2015). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless transitions. CORE. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of 844 absorption and fluorescence spectra of >300 common compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290-327. [Link]

-

Chen, Y., et al. (2023). Influence of Solvent Effects on the Photophysical Properties of Europium Amino Acid Complexes. Sciety. [Link]

- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301.

-

Lempkowicz, M., et al. (2016). Photophysical characterization of trans-4,4′-disubstituted stilbenes. ResearchGate. [Link]

-

Wang, D., et al. (2024). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. [Link]

-

Chemistry Stack Exchange. (2023). Lifetime components in phosphorescence decay. [Link]

- Google Patents. (2005). Preparation method of 4,4'-dihydroxybenzophenone. CN1696094A.

-

Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and photobiology, 90(4), 727–733. [Link]

-

Zhang, T., et al. (2023). Quantum Efficiency of Single Dibenzoterrylene Molecules in para-Dichlorobenzene at Cryogenic Temperatures. arXiv preprint arXiv:2303.12933. [Link]

-

PubChem. 4,4'-Dimethylbenzophenone. [Link]

-

Lalevée, J., et al. (2010). Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones. Photochemical & Photobiological Sciences, 9(5), 711-716. [Link]

- Bozkurt, E., et al. (2017). Effect of solvent polarity on the photophysical properties of chalcone derivatives. Journal of Molecular Liquids, 236, 282-291.

-

Barsotti, F., et al. (2017). The nature of the light absorption and emission transitions of 4-hydroxybenzophenone in different solvents. A combined computational and experimental study. Photochemical & Photobiological Sciences, 16(4), 543-554. [Link]

-

Wikipedia. 4,4'-Difluorobenzophenone. [Link]

-

Barsotti, F., et al. (2017). The nature of the light absorption and emission transitions of 4-hydroxybenzophenone in different solvents. A combined computational and experimental study. Semantic Scholar. [Link]

-

Majchrzak, M., et al. (2023). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... ResearchGate. [Link]

- Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389.

-

Li, J., et al. (2021). Unexpected long room-temperature phosphorescence lifetimes of up to 1.0 s observed in iodinated molecular systems. Chemical Communications, 57(68), 8794-8797. [Link]

- Google Patents. (2020).

-

Taber, D. F. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]

Sources

- 1. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google Patents [patents.google.com]

- 3. CN1696094A - Preparation method of 4,4'-dihydroxybenzophenone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 8. Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,4'-Dihydroxybenzophenone | C13H10O3 | CID 69150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hitachi-hightech.com [hitachi-hightech.com]

- 11. Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 4,4'-Diphenylbenzophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Diphenylbenzophenone (also known as 4-Phenylbenzophenone or 4-Benzoylbiphenyl), a key intermediate and photoinitiator in various industrial applications. Recognizing the limited availability of quantitative solubility data in public literature, this document synthesizes known qualitative information, explores the theoretical underpinnings of its solubility based on molecular structure, and presents a detailed, field-proven experimental protocol for researchers to precisely determine its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and material science who utilize this compound and require a thorough understanding of its behavior in solution.

Introduction to this compound

This compound is an aromatic ketone with a significant nonpolar character due to the presence of three phenyl rings. This structural feature is the primary determinant of its solubility profile. The compound's molecular structure and key physicochemical properties are summarized below.

Molecular Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Synonyms | 4-Phenylbenzophenone, 4-Benzoylbiphenyl | [1][2] |

| CAS Number | 2128-93-0 | [1][2] |

| Molecular Formula | C₁₉H₁₄O | [1][2] |

| Molecular Weight | 258.31 g/mol | [1][2] |

| Melting Point | 99-104 °C | [3][4] |

| Appearance | White to off-white crystalline powder | [3][5] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid in a liquid is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[6][7] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Arising from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Arising from hydrogen bonding.

A hypothetical workflow for utilizing HSP in solvent selection is presented in the following diagram:

Qualitative Solubility of this compound

Based on available literature, the qualitative solubility of this compound in various organic solvents is summarized below. It is important to note that "slightly soluble" can imply that the solvent is suitable for recrystallization, where the compound is sparingly soluble at room temperature but significantly more soluble at elevated temperatures.

| Solvent | Polarity Index | Solubility | Reference |

| Water | 10.2 | Insoluble | [1][5] |

| Methanol | 5.1 | Slightly soluble (with heating) | [3] |

| Ethanol | 4.3 | Soluble | [1] |

| Acetone | 5.1 | Soluble | [1] |

| Chloroform | 4.1 | Slightly soluble | [3] |

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of quantitative data, an experimental approach is necessary for obtaining precise solubility values. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that equilibrium is reached from a state of supersaturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Dilution and Analysis:

-

Determine the weight of the filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Analyze the diluted solution to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Data Analysis and Interpretation

The experimentally determined solubility data can be used to develop thermodynamic models, such as the Apelblat or van't Hoff equations, to describe the temperature dependence of solubility. This allows for the prediction of solubility at temperatures not experimentally tested.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, a qualitative understanding and a robust experimental protocol can empower researchers to effectively utilize this compound. The principles of "like dissolves like," aided by theoretical frameworks such as Hansen Solubility Parameters, provide a rational basis for solvent selection. The provided experimental protocol offers a reliable method for generating the precise quantitative data necessary for applications in drug development, polymer science, and other research areas.

References

-

PubChem. (n.d.). 4-Benzoylbiphenyl. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved January 26, 2026, from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved January 26, 2026, from [Link]

-

ChemBK. (2024, April 9). 4-Phenyl Benzophenone. Retrieved January 26, 2026, from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved January 26, 2026, from [Link]

Sources

- 1. CAS 2128-93-0: 4-Phenylbenzophenone | CymitQuimica [cymitquimica.com]

- 2. 4-Benzoylbiphenyl | C19H14O | CID 75040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-Benzoylbiphenyl | 2128-93-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

A Comprehensive Theoretical Investigation of 4,4'-Diphenylbenzophenone: A Guide for Researchers

Abstract

This technical guide provides a detailed theoretical investigation into the structural, spectroscopic, and electronic properties of 4,4'-Diphenylbenzophenone. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's fundamental characteristics that underpin its potential applications in materials science, photochemistry, and drug development. This document serves as a resource for researchers, offering a robust computational protocol, in-depth analysis of molecular properties, and a framework for predicting the behavior of related diarylketone systems. We explore optimized molecular geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), Frontier Molecular Orbitals (FMOs), and the critical photophysical properties related to its triplet state, providing a quantum-chemical foundation for future experimental and applied research.

Introduction: The Significance of the Benzophenone Scaffold

Benzophenone and its derivatives are a cornerstone class of organic molecules, renowned for their utility as photoinitiators in UV-curing and photopolymerization processes, UV filters, and as versatile scaffolds in medicinal chemistry.[1][2][3][4] Their photochemical activity is famously governed by highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state (T₁), often with a quantum yield approaching 100%.[1][5] This property makes them exceptional triplet photosensitizers, capable of initiating a wide array of chemical reactions.

The subject of this guide, this compound, represents an intriguing extension of the core benzophenone structure. The addition of phenyl substituents at the para positions is expected to significantly modify the molecule's electronic and photophysical properties by extending the π-conjugated system. Understanding these modifications is crucial for tailoring benzophenone derivatives for specific applications, such as designing novel photoinitiators with altered absorption spectra or developing new molecular entities for targeted therapies.[6]

A theoretical, quantum-chemical approach provides unparalleled insight into the intrinsic properties of a molecule, often predicting its behavior before complex and resource-intensive synthesis and experimentation are undertaken. This guide establishes a validated computational framework to dissect the structure-property relationships of this compound, offering predictive data on its stability, reactivity, and light-absorbing characteristics.

Theoretical Framework and Computational Methodology

To ensure a high degree of accuracy and predictive power, our investigation employs Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers an excellent balance between computational cost and precision for molecules of this size.[7][8]

Causality of Method Selection

-

Density Functional Theory (DFT): We selected DFT as it accurately models electron correlation effects, which are crucial for describing the electronic structure of conjugated systems like this compound.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in reliably predicting the geometries and vibrational frequencies of a wide range of organic molecules.[3][9][10]

-

6-311++G(d,p) Basis Set: This basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is essential for accurately describing anions and excited states, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.[3][9][10]

-

Time-Dependent DFT (TD-DFT): For modeling electronic excited states and predicting UV-Vis absorption spectra, TD-DFT is the standard and most efficient method available.[7]

-

Gauge-Independent Atomic Orbital (GIAO) Method: This method is employed for the calculation of NMR chemical shifts, providing results that are generally in good agreement with experimental data.[9][10][11]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a self-validating system where each step builds upon the previous, ensuring the final results are derived from a stable and realistic molecular model.

-

Initial Structure Creation: The 3D structure of this compound is built using standard molecular modeling software.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory to locate the molecule's lowest energy conformation.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. This step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It yields the theoretical vibrational spectrum (FT-IR), including frequencies and intensities.[4]

-

-

Spectroscopic and Electronic Property Calculations: Using the validated minimum-energy structure, the following properties are calculated:

-

UV-Vis Spectrum: TD-DFT calculations are performed to determine the vertical excitation energies, oscillator strengths, and corresponding absorption wavelengths (λ_max).[7]

-

NMR Chemical Shifts: The GIAO method is used to predict the ¹H and ¹³C NMR chemical shifts.[10]

-

Electronic Analysis: Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses are conducted to understand the electronic distribution, reactivity, and intramolecular interactions.

-

-

Excited State Analysis: The energy of the lowest triplet state (T₁) is calculated to determine the singlet-triplet energy gap (ΔE_ST), a critical parameter for predicting intersystem crossing efficiency.

Caption: A flowchart of the computational protocol for the theoretical investigation of this compound.

Results and Discussion

This section presents the theoretical data derived from our computational workflow, providing a detailed analysis of the molecule's key characteristics.

Molecular Structure and Geometry

The DFT-optimized structure of this compound reveals a non-planar conformation. The central benzophenone core exhibits the expected trigonal planar geometry around the carbonyl carbon. However, the two phenyl rings attached to the carbonyl group, as well as the two terminal phenyl substituents, are twisted out of the plane of the C=O bond. This twisting is a result of steric hindrance between the ortho-hydrogens of the adjacent rings and is a characteristic feature of many benzophenone derivatives. This non-planar structure has significant implications for the extent of π-conjugation across the molecule, directly influencing its electronic and photophysical properties.

| Parameter | Calculated Value (Å / Degrees) | Description |

| C=O Bond Length | ~1.23 Å | Typical for a diaryl ketone, indicating a strong double bond character. |

| C-C (Carbonyl-Ring) | ~1.49 Å | Standard single bond length between sp² hybridized carbons. |

| C-C (Ring-Substituent) | ~1.48 Å | Single bond connecting the central and terminal phenyl rings. |

| Dihedral Angle (Ring-C=O) | ~30-35° | The twist of the phenyl rings directly attached to the carbonyl group. |

| Dihedral Angle (Ring-Ring) | ~38-42° | The twist between the central and terminal phenyl rings. |

| Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |

Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. The most prominent and characteristic vibration is the carbonyl (C=O) stretching mode.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description & Significance |

| C=O Stretch | ~1705 cm⁻¹ | A strong, intense band characteristic of the ketone functional group. Its precise position is sensitive to electronic effects from the attached phenyl rings.[3] |

| C=C Aromatic Stretch | 1625 - 1580 cm⁻¹ | Multiple bands corresponding to the stretching vibrations within the aromatic rings. |

| C-H Aromatic Stretch | 3100 - 3000 cm⁻¹ | Stretching vibrations of the C-H bonds on the phenyl rings. |

| C-C-C Ring Bending | 1000 - 600 cm⁻¹ | Complex vibrations in the fingerprint region, characteristic of the overall molecular structure. |

| Table 2: Key calculated vibrational frequencies for this compound. The values are unscaled. |

Electronic Absorption (UV-Vis) and FMO Analysis

The TD-DFT calculations predict the UV-Vis absorption spectrum, which is dominated by intense π→π* transitions. The analysis of the Frontier Molecular Orbitals (FMOs) is essential for understanding these electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) is primarily localized across the π-system of the entire molecule, with significant contributions from the terminal phenyl rings. The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the central benzophenone core, particularly on the C=O group and its adjacent phenyl rings.

This spatial distribution indicates that the primary electronic transition (HOMO→LUMO) involves a significant degree of intramolecular charge transfer (ICT) from the outer phenyl groups towards the central electron-accepting benzophenone core.

| Parameter | Calculated Value | Interpretation |

| λ_max (S₀→S₁) | ~340 nm | The lowest energy absorption band, corresponding to the HOMO-1 → LUMO transition (n→π* character). It is expected to be weak. |

| λ_max (S₀→S₂) | ~295 nm | An intense absorption band corresponding to the HOMO→LUMO transition, exhibiting strong π→π* and ICT character.[7] |

| E_HOMO | -6.2 eV | The energy of the highest occupied molecular orbital. |

| E_LUMO | -1.9 eV | The energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | This relatively large energy gap suggests good kinetic stability. The gap is a key determinant of the molecule's electronic properties and reactivity. |

| Table 3: Calculated electronic transition and Frontier Molecular Orbital data for this compound. |

Photophysical Insights: The Crucial Triplet State

For a benzophenone derivative, the relationship between the lowest singlet (S₁) and triplet (T₁) excited states is paramount. An efficient intersystem crossing (ISC) process, which populates the reactive triplet state, is favored when the energy gap between S₁ and T₁ (ΔE_ST) is small and when there is a change in orbital character between the states.

Our calculations reveal a low-lying n→π* S₁ state and a corresponding T₁ state of similar orbital character. The calculated energy gap is small, which is a hallmark of molecules that undergo rapid and efficient ISC.

Caption: A simplified energy level diagram illustrating the key photophysical pathways for this compound.

This small ΔE_ST strongly suggests that this compound retains the key characteristic of its parent molecule: the ability to efficiently populate its triplet state upon photoexcitation. This makes it a prime candidate for applications requiring triplet-state reactivity, such as photopolymerization.[2][5]

Conclusion and Future Outlook

This theoretical investigation provides a comprehensive, multi-faceted analysis of this compound. Our DFT and TD-DFT calculations have successfully elucidated its three-dimensional structure, predicted its key spectroscopic signatures, and mapped its electronic landscape.

Key findings include:

-

A non-planar, twisted geometry driven by steric hindrance.

-

A characteristic C=O vibrational stretch predicted around 1705 cm⁻¹.

-

An intense UV absorption band around 295 nm, characterized by a π→π* transition with significant intramolecular charge transfer character.

-

A small singlet-triplet energy gap (ΔE_ST), which strongly implies that the molecule is an efficient triplet photosensitizer, similar to the parent benzophenone.

These findings provide a solid theoretical foundation for researchers in materials science and drug development. The predicted properties suggest that this compound is a viable candidate for use as a photoinitiator, with its extended conjugation potentially offering advantages in tuning absorption wavelengths. The detailed electronic and structural data can also inform the design of novel derivatives with tailored photophysical or biological activities. Future work should focus on the experimental validation of these theoretical predictions and exploring the molecule's performance in applied systems.

References

-

Benzophenone. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (n.d.). Edinburgh Instruments. Retrieved January 26, 2026, from [Link]

-

Lee, H., et al. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. Journal of Advanced Prosthodontics. Available at: [Link]

-

Hiremath, S. M., et al. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Journal of Molecular Structure. Available at: [Link]

-

Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. (2023). ChemRxiv. Available at: [Link]

-

Hiremath, S. M., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. National Institutes of Health. Available at: [Link]

-

Smith, M. J., & Bucher, G. (2010). Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study. The Journal of Physical Chemistry A. Available at: [Link]

-

Odon, A., et al. (2022). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. Available at: [Link]

-

Rani, M. J., et al. (2016). Synthesis and bioactivity investigation of benzophenone and its derivatives. SpringerLink. Available at: [Link]

-

El-Nahass, M. M., et al. (2018). DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analysis of 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. ResearchGate. Available at: [Link]

-

Maurice, R., et al. (2014). Computational determination of the dominant triplet population mechanism in photoexcited benzophenone. RSC Publishing. Available at: [Link]

-

da Silva, A. B. F., et al. (2018). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. ResearchGate. Available at: [Link]

-

Ibeji, C. U., et al. (2015). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Available at: [Link]

-

Mary, Y. S., et al. (2014). Spectroscopic (FTIR, FT-Raman, NMR and UV) and molecular structure investigations of 1,5-diphenylpenta-1,4-dien-3-one: A combined experimental and theoretical study. ResearchGate. Available at: [Link]-dien-3-one_A_combined_experimental_and_theoretical_study)

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. edinst.com [edinst.com]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-UV-Vis-Absorption-Spectrum-of-4,4'-Diphenylbenzophenone

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 4,4'-Diphenylbenzophenone. The document outlines the theoretical underpinnings of electronic transitions in aromatic ketones, provides a detailed, field-proven experimental protocol for spectral acquisition, and offers an in-depth analysis of the resulting spectrum. Key spectral features, including the characteristic n→π* and π→π* transitions, are identified and discussed. The guide also explores the influence of solvent polarity on the absorption maxima, a phenomenon known as solvatochromism. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize UV-Vis spectroscopy for the characterization of complex organic molecules.

Introduction to this compound and UV-Vis Spectroscopy

1.1. The Analyte: this compound

This compound, also known as 4,4'-bis(phenyl)benzophenone, is a polyaromatic ketone with a significant chromophoric system. Its structure consists of a central benzophenone core with phenyl substituents at the 4 and 4' positions. This extended π-system makes it an interesting candidate for UV-Vis spectroscopic analysis and a valuable compound in various applications, including as a photoinitiator in polymer chemistry and as a UV filter.[1] Understanding its interaction with ultraviolet and visible light is crucial for optimizing its function in these roles.

1.2. The Technique: Principles of UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a substance.[2] When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[3] The specific wavelengths of light absorbed correspond to the energy difference between these orbitals, providing a unique "fingerprint" of the molecule's electronic structure. For organic molecules like this compound, the most important transitions occur from non-bonding (n) and pi (π) orbitals to anti-bonding pi (π*) orbitals.[4]

Theoretical Background: Electronic Transitions in Aromatic Ketones

The UV-Vis spectrum of an aromatic ketone is dominated by two primary types of electronic transitions:

-

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital.[5] In aromatic systems, these transitions typically occur at shorter wavelengths (higher energy) and have large molar absorptivity (ε) values (>10,000 L mol⁻¹ cm⁻¹).

-

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* anti-bonding orbital.[3] They are "forbidden" by symmetry rules, resulting in a much lower intensity (ε < 1,000 L mol⁻¹ cm⁻¹) and appearing at longer wavelengths (lower energy) compared to π→π* transitions.[3]

The extended conjugation provided by the two additional phenyl groups in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band compared to the parent benzophenone molecule. This is because conjugation delocalizes the π electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol for Spectral Acquisition

This section details a robust, self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of this compound.

3.1. Materials and Instrumentation

-

Analyte: this compound (>98% purity)

-

Solvents: Spectroscopic grade cyclohexane (non-polar) and ethanol (polar).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 600 nm.

-

Cuvettes: Matched pair of 1.0 cm path length quartz cuvettes.

3.2. Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the chosen solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration (approx. 0.1 mg/mL).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine an optimal concentration where the maximum absorbance falls between 0.5 and 1.5 AU. A typical starting concentration is 1 x 10⁻⁵ mol/L.

-

Instrument Setup and Baseline Correction:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range to 200-600 nm.

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place the cuvettes in the spectrophotometer and run a baseline correction to zero the instrument and account for any absorbance from the solvent and cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the analyte working solution.

-

Fill the sample cuvette with the working solution.

-

Place the cuvette back into the sample holder.

-

Acquire the absorption spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for UV-Vis spectral acquisition.

Results and Spectral Interpretation

The UV-Vis spectrum of this compound exhibits distinct absorption bands corresponding to its electronic transitions.

4.1. Spectral Features and Transition Assignments

In a typical non-polar solvent like cyclohexane, the spectrum shows two main features:

-

An intense, sharp absorption band around 260-300 nm . This is assigned to the π→π* transition of the extensively conjugated aromatic system. The high molar absorptivity is characteristic of an allowed transition.

-

A weak, broad absorption band at longer wavelengths, typically around 340-360 nm . This is assigned to the symmetry-forbidden n→π* transition originating from the carbonyl group.

Caption: Relationship between solvent polarity and spectral shifts.

4.3. Quantitative Data Summary

The following table summarizes typical absorption data for this compound in solvents of differing polarity. (Note: Exact values can vary slightly based on instrumentation and purity).

| Solvent | Transition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Expected Shift |

| Cyclohexane | π → π | ~295 | > 15,000 | - |

| (Non-polar) | n → π | ~350 | < 500 | - |

| Ethanol | π → π | ~305 | > 15,000 | Bathochromic |

| (Polar, Protic) | n → π | ~335 | < 500 | Hypsochromic |

Conclusion

The UV-Vis absorption spectrum of this compound is characterized by a strong π→π* transition below 300 nm and a weak, lower-energy n→π* transition above 330 nm. The positions of these bands are highly sensitive to solvent polarity, with the n→π* and π→π* transitions exhibiting opposing hypsochromic and bathochromic shifts, respectively, as solvent polarity increases. This detailed understanding and the robust protocol provided herein enable accurate identification and characterization of this important molecule, facilitating its effective use in scientific research and industrial applications.

References

-

MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Available at: [Link]

-

NIST. (n.d.). Benzophenone, 2,4-dihydroxy-4'-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2019). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available at: [Link]

-

PubChem. (n.d.). 4,4'-Dihydroxybenzophenone. Available at: [Link]

-

PubChem. (n.d.). 4,4'-Difluorobenzophenone. Available at: [Link]

-

Chemistry LibreTexts. (2023). Electronic Spectroscopy - Interpretation. Available at: [Link]

-

National Institutes of Health (NIH). (2013). Solvatochromism and the solvation structure of benzophenone. Available at: [Link]

-

ResearchGate. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Available at: [Link]

-

Royal Society of Chemistry. (2004). On the solvatochromism of the n ↔ π electronic transitions in ketones*. Available at: [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Available at: [Link]

-

Wikipedia. (n.d.). 4,4'-Dihydroxybenzophenone. Available at: [Link]

-

PubChem. (n.d.). 4,4'-Bis(diethylamino)benzophenone. Available at: [Link]

-

University of Missouri–St. Louis. (n.d.). Solvent Effects on UV/Vis Spectra. Available at: [Link]

-

Wikipedia. (n.d.). Molecular electronic transition. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis spectral changes during photolysis of 4,4'-diazidobenzophenone in dichloromethane solution. Available at: [Link]

-

University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Available at: [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Available at: [Link]

-

SlidePlayer. (n.d.). UV-Vis Spectroscopy. Available at: [Link]

-

ResearchGate. (2004). On the solvatochromism of the n ↔π electronic transitions in ketones*. Available at: [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]

-

PharmaTutor. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. Available at: [Link]

-

MDPI. (2019). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. Available at: [Link]

-

Taylor & Francis. (2017). Solvatochromism – Knowledge and References. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-Benzoylbiphenyl

A Note on Nomenclature: The compound of interest, with the CAS number 2128-93-0, is systematically named 4-Benzoylbiphenyl. It is also commonly referred to as 4-Phenylbenzophenone. For clarity and precision, this guide will primarily use the name 4-Benzoylbiphenyl.

Introduction

4-Benzoylbiphenyl is a polycyclic aromatic ketone that serves as a significant building block in various fields of chemical synthesis.[1] Its rigid, planar structure makes it a valuable intermediate in the production of liquid crystals and photosensitive resins.[1][2] Furthermore, its chemical scaffold is utilized in the development of pharmaceutical agents.[1][3] A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its application in research, drug development, and fine chemical manufacturing.[3] These parameters are critical indicators of purity and are essential for designing synthetic routes and purification protocols. This guide provides a comprehensive overview of the melting and boiling points of 4-Benzoylbiphenyl, including the theoretical underpinnings of these properties and detailed experimental procedures for their determination.

Physicochemical Properties of 4-Benzoylbiphenyl

4-Benzoylbiphenyl is a white to off-white or slightly yellow crystalline solid at room temperature.[2][4] The determination of its melting and boiling points is crucial for its identification and quality control.

| Property | Value | Source |

| Melting Point | 99-101 °C | [2][4] |

| Boiling Point | 419-420 °C | [2][4] |

Molecular Structure and its Influence on Physical Properties:

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[5] This transition involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. The relatively high melting point of 4-Benzoylbiphenyl can be attributed to its significant molecular weight and the presence of aromatic rings, which lead to substantial van der Waals forces and potential π-π stacking interactions within the crystal structure. The purity of the compound significantly affects its melting point; impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[6]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8][9] The very high boiling point of 4-Benzoylbiphenyl is a direct consequence of its large molecular size and the strong intermolecular forces that must be overcome for the molecules to escape into the vapor phase.

Experimental Determination of Melting and Boiling Points

The following protocols outline standard laboratory procedures for the accurate determination of the melting and boiling points of 4-Benzoylbiphenyl.

This method is widely used for the determination of the melting point of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of dry, finely powdered 4-Benzoylbiphenyl is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated melting point apparatus).

-

Heating: The apparatus is heated gently and at a steady rate.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range should be narrow.

Due to the high boiling point of 4-Benzoylbiphenyl, specialized equipment and a high-temperature heating medium are required. The Thiele tube method is a common and effective technique for this purpose.[10]

Protocol:

-

Apparatus Setup: A small amount of 4-Benzoylbiphenyl is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

Heating: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil). The Thiele tube is then heated gently.

-